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An In-depth Technical Guide to the Spectroscopic Analysis of Disperse Red 92

Abstract
Disperse Red 92 (C.I. 60752) is an anthraquinone-based dye essential for coloring synthetic

textiles like polyester and nylon, prized for its vibrant red-violet hue and good fastness

properties.[1][2] For researchers, quality control specialists, and formulation scientists, rigorous

analytical characterization is paramount to ensure identity, purity, and performance. This

technical guide provides a comprehensive, in-depth framework for the spectroscopic analysis

of Disperse Red 92. We will explore the core principles and practical applications of

Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy,

Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each

section is designed to deliver not only procedural steps but also the expert rationale behind

methodological choices, ensuring a robust and validated analytical workflow.

Introduction: The Molecular Profile of Disperse Red
92
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Disperse Red 92 is a synthetic organic colorant belonging to the anthraquinone class of dyes.

[3] Unlike azo dyes, which feature an -N=N- chromophore, the color of anthraquinone dyes

originates from the conjugated system of the anthracene-9,10-dione core. Its insolubility in

water necessitates its application as a dispersion, a critical factor in its use for hydrophobic

fibers.[4] A precise understanding of its molecular structure is the foundation for all

spectroscopic interpretation.

Table 1: Chemical Profile of Disperse Red 92

Property Value Source(s)

Chemical Name

4-(1-amino-4-hydroxy-9,10-

dioxoanthracen-2-yl)oxy-N-(3-

ethoxypropyl)benzenesulfona

mide

[5]

C.I. Name Disperse Red 92 [3]

CAS Number 12236-11-2 / 72363-26-9 [3]

Molecular Formula C₂₅H₂₄N₂O₇S [3][6]

Molecular Weight 496.53 g/mol [3]

Chemical Class Anthraquinone Dye [3][4]

Appearance Red-violet grains or powder [1][7]

Primary Application
Dyeing of polyester and

polyamide fibers
[1][2]

The analytical challenge lies in confirming this complex structure and detecting any impurities

or degradation products. A multi-technique spectroscopic approach provides a self-validating

system where the results from each analysis corroborate the others, ensuring the highest

degree of scientific trust.
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Caption: General workflow for the comprehensive spectroscopic analysis of Disperse Red 92.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle and Application
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of

the electromagnetic spectrum, corresponding to electronic transitions within the molecule. For a

dye like Disperse Red 92, the extensive π-conjugated system of the anthraquinone core is the

primary chromophore responsible for its color.[8] This technique is foundational for:
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Quantitative Analysis: Determining the concentration of the dye in a solution using the Beer-

Lambert Law.

Purity Assessment: The position of the maximum absorbance wavelength (λmax) and the

shape of the spectrum serve as a fingerprint for the compound's electronic structure.

Solvatochromism Studies: Investigating how the polarity of the solvent environment affects

the electronic transitions, which can provide insight into dye-solvent interactions.[9]

Experimental Protocol: Quantitative Determination
Solvent Selection: Choose a high-purity spectroscopic grade solvent in which Disperse Red
92 is fully soluble and that is transparent in the analysis range (e.g., Methanol, Ethanol, or

Acetone). Methanol is often preferred for its ability to dissolve the dye and its transparency

above 210 nm.

Preparation of Stock Solution: Accurately weigh approximately 10 mg of Disperse Red 92
and dissolve it in the chosen solvent in a 100 mL Class A volumetric flask. Ensure complete

dissolution, using sonication if necessary. This creates a stock solution of approximately 100

µg/mL.

Preparation of Calibration Standards: Perform serial dilutions of the stock solution to prepare

a series of at least five standards with decreasing concentrations (e.g., 10, 8, 5, 2, 1 µg/mL).

Spectrometer Setup:

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for

baseline stability.

Set the wavelength range to scan from 200 nm to 800 nm.

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as

the reference blank.

Measurement:

Record the spectrum of the reference blank to zero the instrument.
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Record the absorbance spectrum for each calibration standard, starting with the least

concentrated.

Identify the λmax from the spectrum of a mid-range standard. This is the wavelength of

maximum absorbance.[10]

Data Analysis:

Construct a calibration curve by plotting absorbance at λmax versus concentration for the

standards.

Perform a linear regression on the data. The curve should have a coefficient of

determination (R²) ≥ 0.999 for a valid calibration.

The concentration of an unknown sample can be determined by measuring its absorbance

and interpolating from this curve.

Data Interpretation
Expected λmax: The primary absorption band for Disperse Red 92, corresponding to a π →

π* transition, is expected in the visible region, likely between 500-550 nm, giving the dye its

characteristic red-violet color in solution.[8][11]

Spectral Shape: The spectrum should exhibit a well-defined primary peak. The presence of

shoulders or additional peaks may indicate the presence of impurities, degradation products,

or aggregation.

Table 2: Expected UV-Vis Spectroscopic Data for Disperse Red 92

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.researchgate.net/figure/UV-vis-spectra-of-disperse-dyes-aqueous-solution-black-a-red-b-and-yellow-c-with_fig3_328358441
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
https://pdf.benchchem.com/79/A_Technical_Guide_to_the_Spectroscopic_Analysis_of_Disperse_Red_73.pdf
https://www.researchgate.net/figure/UV-vis-spectra-of-six-disperse-dyes-A-CI-Disperse-Blue-183-10-mg-L-A1-B-CI_fig4_244554724
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Expected Value Significance

λmax
500 - 550 nm (Solvent

Dependent)

Corresponds to the main

electronic transition of the

anthraquinone chromophore.

Molar Absorptivity (ε) High (>10,000 L mol⁻¹ cm⁻¹)

Indicates a strong, allowed π

→ π* transition, characteristic

of vibrant dyes.

Calibration Curve R² ≥ 0.999

Confirms a linear relationship

between absorbance and

concentration, validating the

method for quantitative

analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Application
FTIR spectroscopy identifies the functional groups within a molecule by measuring its

absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12]

The resulting spectrum is a unique molecular fingerprint that confirms the presence of key

structural components. For Disperse Red 92, FTIR is indispensable for verifying the integrity of

its complex structure, including the anthraquinone core, sulfonamide linkage, and aliphatic

side-chain.

Experimental Protocol: Attenuated Total Reflectance
(ATR)
The ATR technique is a non-destructive method ideal for analyzing solid powders with minimal

sample preparation.[13]

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal. This is crucial to subtract the spectral

contribution of the ambient atmosphere (CO₂ and H₂O).
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Sample Application: Place a small amount of the Disperse Red 92 powder onto the ATR

crystal, ensuring complete coverage of the crystal surface.

Pressure Application: Use the instrument's pressure clamp to apply consistent and firm

pressure, ensuring good contact between the sample and the crystal. Insufficient contact is a

common source of poor-quality spectra.

Data Acquisition:

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance. The background spectrum is automatically subtracted by the instrument

software.

Data Interpretation
The FTIR spectrum of Disperse Red 92 should be analyzed for the presence of characteristic

absorption bands corresponding to its constituent functional groups.

Disperse Red 92 Structure

N-H (Amine/Amide)
~3400-3200 cm⁻¹

O-H (Hydroxyl)
~3500-3200 cm⁻¹ (broad)
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~1675 cm⁻¹
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Caption: Key functional groups of Disperse Red 92 and their expected FTIR absorption

regions.

Table 3: Key FTIR Vibrational Frequencies for Disperse Red 92
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Rationale for
Assignment

3450 - 3300 N-H Stretch Primary Amine (-NH₂)

Confirms the 1-amino

substituent on the

anthraquinone core.

3400 - 3200 O-H Stretch
Phenolic Hydroxyl (-

OH)

Broad peak indicating

the 4-hydroxy group,

likely involved in

hydrogen bonding.

3300 - 3200 N-H Stretch
Secondary Amide (-

SO₂NH-)

Confirms the

sulfonamide linkage.

3100 - 3000 C-H Stretch Aromatic Rings

Indicates the

presence of the

anthraquinone and

benzene ring systems.

2960 - 2850 C-H Stretch Aliphatic (-CH₂, -CH₃)

Confirms the

ethoxypropyl side

chain.

~1675 & ~1630 C=O Stretch Quinone Carbonyls

Two distinct peaks are

expected for the 9,10-

dione carbonyls due

to the electronic

environment.[14]

1600 - 1450 C=C Stretch Aromatic Rings

Multiple sharp bands

confirming the

aromatic skeletons.

~1350 & ~1160
S=O Asymmetric &

Symmetric Stretch
Sulfonamide (-SO₂-)

A pair of strong bands,

highly characteristic of

the sulfonamide

group.[14]

~1250 C-O-C Asymmetric

Stretch

Aryl Ether Confirms the ether

linkage between the
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two aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Application
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For

Disperse Red 92, NMR is the most powerful technique for unambiguous structure elucidation

and verification.[15]

¹H NMR: Maps the different types of protons, their chemical environment, their relative

numbers (integration), and their connectivity to neighboring protons (splitting).

¹³C NMR: Identifies all unique carbon atoms in the molecule, distinguishing between

aromatic, aliphatic, and carbonyl carbons.

Experimental Protocol: ¹H and ¹³C NMR
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such

as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆

is often effective for complex polar molecules.

Sample Preparation: Dissolve 5-10 mg of Disperse Red 92 in approximately 0.6-0.7 mL of

the deuterated solvent in a clean, dry NMR tube. Ensure the solution is homogeneous.

Instrument Setup:

Place the NMR tube in the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a relaxation

delay of 1-2 seconds.

Acquire the ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the

low natural abundance of ¹³C.
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Data Processing:

Apply Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform a baseline correction.

Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H)

or an internal standard like Tetramethylsilane (TMS).

Integrate the peaks in the ¹H spectrum and identify the chemical shifts (ppm) and coupling

constants (Hz) for all signals.

Data Interpretation (Predicted)
Based on the known structure, the following signals can be predicted:

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Disperse Red 92
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Spectrum
Chemical Shift
(ppm)

Predicted
Assignment

Rationale

¹H NMR 10.0 - 11.0 1H, singlet/broad Phenolic -OH proton.

7.5 - 8.5 Multiple signals

Aromatic protons on

the anthraquinone and

benzene rings.[16]

6.0 - 7.0 2H, broad singlet
Primary amine (-NH₂)

protons.

3.5 - 4.0 Triplets, multiplets

-CH₂- protons of the

ethoxypropyl chain

adjacent to N and O

atoms.

1.8 - 2.2 Multiplet
Central -CH₂- of the

propyl group.

1.0 - 1.3 Triplet
-CH₃ protons of the

ethyl group.

¹³C NMR > 180 2 signals
Carbonyl carbons (C9,

C10) of the quinone.

110 - 160 Multiple signals

Aromatic carbons of

both rings. Carbons

attached to O or N will

be downfield.[15]

20 - 70 5 signals

Aliphatic carbons of

the ethoxypropyl

chain.

Mass Spectrometry (MS)
Principle and Application
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is the

definitive technique for confirming the molecular weight of a compound and can provide
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structural information through analysis of fragmentation patterns.[17] For Disperse Red 92,

high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can

be used to confirm the elemental composition.[18]

Experimental Protocol: Electrospray Ionization (ESI-MS)
ESI is a soft ionization technique well-suited for polar, thermally labile molecules like Disperse
Red 92, and is commonly coupled with liquid chromatography (LC).

Sample Preparation: Prepare a dilute solution of Disperse Red 92 (approx. 1-10 µg/mL) in a

solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic

acid (0.1%) to promote protonation.

Instrumentation (Direct Infusion):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Set the mass spectrometer to operate in positive ion mode to detect the protonated

molecule [M+H]⁺.

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize

the signal of the ion of interest.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000

amu). For HRMS instruments (like TOF or Orbitrap), ensure the instrument is properly

calibrated to achieve high mass accuracy.[18]

Fragmentation Analysis (MS/MS): To gain structural information, perform a tandem MS

(MS/MS) experiment. Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced

dissociation (CID) to generate a fragmentation spectrum.

Data Interpretation
Molecular Ion: In positive ESI mode, the primary ion observed will be the protonated

molecule, [M+H]⁺. Given the molecular weight of 496.53, this peak should appear at m/z

497.5. An HRMS measurement should yield a mass accurate to within 5 ppm of the

calculated exact mass of C₂₅H₂₅N₂O₇S⁺.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://pubs.acs.org/doi/10.1021/ac201747s
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
http://www.youngin.com/application/AN-0601-0017EN.pdf
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
https://www.benchchem.com/product/b1582777/docs?utm_src=pdf-body#spectroscopic-analysis-of-disperse-red-92-for-research
http://www.youngin.com/application/AN-0601-0017EN.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragmentation: The MS/MS spectrum will reveal characteristic fragment ions resulting from

the cleavage of the weakest bonds. Likely fragmentation pathways include the loss of the

ethoxypropyl group or cleavage at the sulfonamide or ether linkages. This pattern provides

powerful confirmation of the molecule's connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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